REACTION_CXSMILES
|
O[C:2]1[C:3]2[NH:10][C:9]([CH3:11])=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:4]=2[N:5]=[CH:6][N:7]=1.O=P(Cl)(Cl)[Cl:19]>>[CH2:15]([O:14][C:12]([C:8]1[C:4]2[N:5]=[CH:6][N:7]=[C:2]([Cl:19])[C:3]=2[NH:10][C:9]=1[CH3:11])=[O:13])[CH3:16]
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Name
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Ethyl 4-hydroxy-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
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Quantity
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207.19 g
|
Type
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reactant
|
Smiles
|
OC=1C2=C(N=CN1)C(=C(N2)C)C(=O)OCC
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Name
|
|
Quantity
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1200 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
A reaction flask, equipped with a mechanic stirrer, a reflux condenser
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Type
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TEMPERATURE
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Details
|
The carefully stirred suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for five hours
|
Duration
|
5 h
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(NC2=C1N=CN=C2Cl)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |